

A Comparative Analysis of 5-Methoxybenzo[d]thiazole Positional Isomers

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Compound of Interest

Compound Name: 5-Methoxybenzo[d]thiazole

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Physicochemical Properties, Spectral Data, and Biological Activities of **5-Methoxybenzo[d]thiazole** Positional Isomers.

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The position of substituents on the benzothiazole ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of the positional isomers of **5-Methoxybenzo[d]thiazole**, focusing on the 2-, 4-, 5-, 6-, and 7-methoxy isomers to inform rational drug design and development.

Physicochemical and Spectral Properties

A comprehensive summary of the available physicochemical and spectral data for the positional isomers of methoxybenzo[d]thiazole and their close derivatives is presented below. Direct experimental data for all parent isomers is not consistently available in the literature; therefore, data for closely related amino and methyl derivatives are included to provide valuable insights into the influence of the methoxy group's position.

Isomer Position	Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	pKa	1H NMR Data (δ, ppm)
2-Methoxy	2-Methoxy benzo[d]thiazole	C ₈ H ₇ NO S	165.21	Not Available	Not Available	Not Available	Not Available
4-Methoxy	2-Amino-4-methoxy benzothiazole	C ₈ H ₈ N ₂ OS	180.23	153-155	Not Available	Not Available	Not Available
5-Methoxy	5-Methoxy-2-methylbenzothiazole	C ₉ H ₉ NO S	179.24	Not Available	Not Available	Not Available	7.64 (d), 7.45 (d), 6.98 (dd), 3.86 (s, 3H, OCH ₃), 2.80 (s, 3H, CH ₃) [1]
6-Methoxy	6-Methoxy benzo[d]thiazole	C ₈ H ₇ NO S	165.21	72.5-73	274.4	1.60	Not Available
6-methoxy benzothiazole	2-Amino-6-methoxy benzothiazole	C ₈ H ₈ N ₂ OS	180.23	165-167	240 (decomposes)[2]	4.50	Not Available
6-Methoxy-2-	C ₉ H ₉ NO S	179.24	Not Available	Not Available	Not Available	7.81 (d), 7.27 (d), 7.03 (dd),	

methylbenzothiazole	3.85 (s, 3H, OCH ₃), 2.78 (s, 3H, CH ₃)
	[3]

7-Methoxy	7-Methoxy benzo[d]thiazole	C ₈ H ₇ NO S	165.21	Not Available	Not Available	Not Available	Not Available
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Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of these isomers. Below are representative procedures for the synthesis of methoxy-substituted benzothiazoles, which can be adapted for the different positional isomers.

General Synthesis of Methoxy-Substituted Benzothiazoles

A common method for the synthesis of benzothiazole derivatives is the condensation of an appropriately substituted aminothiophenol with a suitable electrophile. For the synthesis of methoxy-substituted benzothiazoles, the corresponding methoxy-substituted 2-aminothiophenol would be a key starting material.

Example: Synthesis of 2-Substituted-6-methoxybenzothiazoles

This typically involves the reaction of 2-amino-5-methoxythiophenol with various electrophiles such as aldehydes, acid chlorides, or nitriles under appropriate reaction conditions to yield the corresponding 2-substituted-6-methoxybenzothiazole.

Synthesis of 2-Amino-6-methoxybenzothiazole: A widely used method is the reaction of p-anisidine with ammonium thiocyanate in the presence of a halogen, such as bromine, to facilitate the cyclization and formation of the 2-aminobenzothiazole ring.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for the structural elucidation of the synthesized isomers.

- ^1H NMR: The chemical shift of the methoxy protons typically appears as a singlet around 3.8-4.0 ppm. The aromatic protons will exhibit characteristic splitting patterns (doublets, doublets of doublets) depending on their position and coupling with neighboring protons.
- ^{13}C NMR: The carbon of the methoxy group will resonate at approximately 55-60 ppm. The chemical shifts of the aromatic carbons will be influenced by the position of the methoxy group and the heteroatoms in the thiazole ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.

Comparative Biological Activity

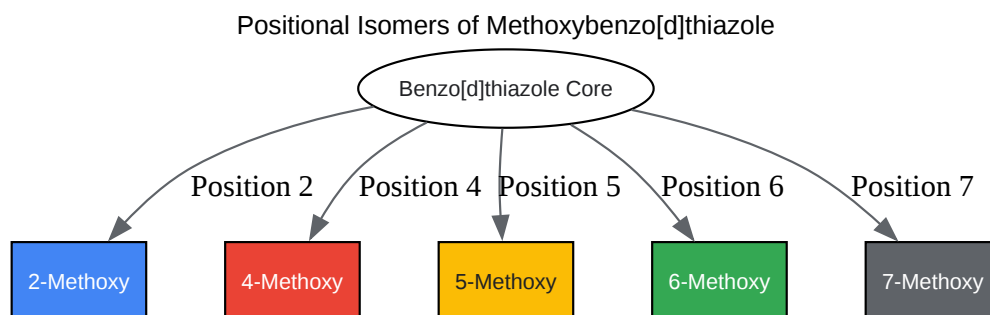
Direct comparative studies on the biological activities of the parent **5-methoxybenzo[d]thiazole** positional isomers are scarce in the literature. However, research on their derivatives provides valuable insights into the influence of the methoxy group's position on their pharmacological effects.

Substituted benzothiazoles are known to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The position of the methoxy group can significantly impact these activities by altering the molecule's electronic distribution, lipophilicity, and steric properties, which in turn affects its binding to biological targets.

For instance, studies on 2-amino-6-substituted benzothiazoles have shown that the nature of the substituent at the 6-position plays a crucial role in their anticancer and antimicrobial efficacy. While specific data for the parent methoxy isomers is limited, it is plausible that the position of the electron-donating methoxy group will modulate the electron density of the benzothiazole ring system, thereby influencing its reactivity and interaction with biological macromolecules.

Visualizing Structural Isomerism

The following diagram illustrates the positional isomerism of the methoxy group on the benzo[d]thiazole core.



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Caption: Structural relationship of **5-Methoxybenzo[d]thiazole** positional isomers.

Conclusion

This comparative guide highlights the available data on the positional isomers of **5-Methoxybenzo[d]thiazole**. While a complete dataset for a direct comparison of the parent molecules is not yet available, the information gathered on their derivatives provides a solid foundation for researchers in the field. The synthesis and biological evaluation of all positional isomers are warranted to fully elucidate the structure-activity relationships and to guide the development of novel benzothiazole-based therapeutic agents. The provided experimental approaches and spectral data expectations will aid in the design and execution of such studies.

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